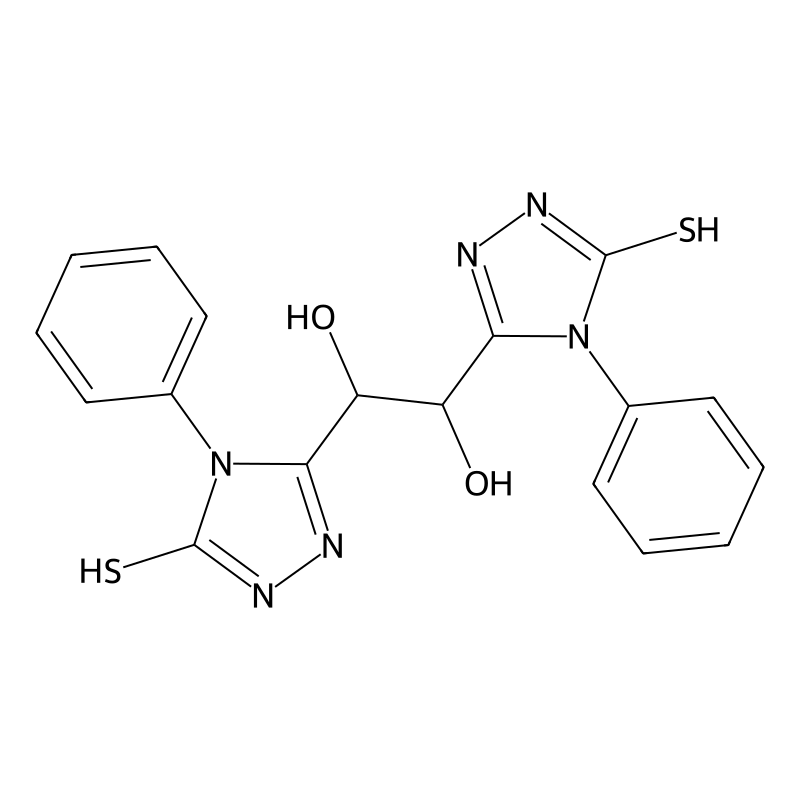

1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol is a complex organic compound characterized by its unique structure featuring two 4H-1,2,4-triazole rings connected to an ethane backbone. This compound contains thiol (mercapto) groups, which are known for their reactivity and ability to form disulfide bonds. The presence of the phenyl groups enhances its chemical stability and biological activity. The compound's molecular formula is C₁₄H₁₄N₄O₂S₂, indicating a significant presence of sulfur and nitrogen, which are crucial for its biological interactions.

Potential in Material Science

- 1,2,4-Triazole rings: These five-membered heterocyclic rings are known for their stability and ability to form various coordination bonds with metal ions. This property makes them attractive building blocks for the development of new materials with desirable properties, such as improved conductivity, magnetism, and mechanical strength .

- Thiol groups (SH): These functional groups can participate in various bonding interactions, including covalent bonds with metals and hydrogen bonds with other molecules. This versatility allows for the creation of self-assembled structures and the tailoring of surface properties for specific applications .

- Nucleophilic Substitution: The mercapto groups can participate in nucleophilic substitutions with electrophiles, leading to the formation of more complex derivatives.

- Oxidation: The thiol groups can be oxidized to form disulfides, which can alter the compound's biological properties.

- Cyclization Reactions: The triazole rings can undergo cyclization under acidic or basic conditions, potentially forming new cyclic compounds with varied activity.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for further functionalization.

1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol exhibits notable biological activities:

- Antimicrobial Activity: Compounds containing triazole and thiol functionalities have been reported to possess significant antimicrobial properties against various pathogens .

- Antineoplastic Activity: The compound shows potential in cancer treatment due to its ability to interact with DNA and inhibit cell proliferation .

- Antioxidant Properties: The mercapto groups contribute to antioxidant activity, protecting cells from oxidative stress .

These properties make it a candidate for further research in pharmacology and medicinal chemistry.

The synthesis of 1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol can be achieved through several methods:

- Condensation Reactions: Starting from 4-amino-5-mercapto-1,2,4-triazole derivatives, condensation with suitable aldehydes or ketones can yield the target compound.

- Hydrazinolysis: Utilizing hydrazine derivatives in the presence of thiocarbonyl compounds can facilitate the formation of triazole-thiol systems .

- Cyclization of Thiocarbohydrazides: Reacting thiocarbohydrazides with appropriate carbonyl compounds under acidic or basic conditions leads to the formation of triazole derivatives .

These synthesis routes emphasize the importance of controlling reaction conditions to optimize yields and purity.

The applications of 1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol span various fields:

- Pharmaceuticals: Its antimicrobial and antineoplastic properties make it a potential candidate for drug development.

- Agricultural Chemicals: The compound may be useful as a fungicide or pesticide due to its biological activity against pathogens.

- Material Science: Due to its unique chemical structure, it could be used in developing new materials with specific properties.

Interaction studies involving 1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol have focused on:

- DNA Binding Studies: Investigating how the compound interacts with DNA can provide insights into its mechanism of action as an antineoplastic agent .

- Protein Interactions: Studies on how this compound interacts with various proteins can reveal its potential as an enzyme inhibitor or activator.

- Cellular Uptake Studies: Understanding how effectively this compound enters cells is crucial for its development as a therapeutic agent.

These studies are essential for elucidating the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-amino-5-thiophenyltriazole | Contains a thiophenyl group instead of phenyl | Enhanced solubility in organic solvents |

| 5-(phenylthio)-1H-tetrazole | Contains a tetrazole ring | Exhibits different biological activities |

| 3-(substituted phenyl)-triazole derivatives | Varying substituents on phenyl ring | Diverse biological activities based on substituents |

The uniqueness of 1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol lies in its dual thiol functionality combined with the triazole moiety, providing enhanced reactivity and biological activity compared to other similar compounds.

Condensation Reaction Pathways

The synthesis of 1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol relies primarily on condensation reaction pathways that facilitate the formation of the triazole ring system through systematic cyclization processes [4] [7]. These methodologies have been extensively studied for mercapto-substituted triazole derivatives, providing foundational knowledge for the synthesis of complex bis-triazole compounds [15] [21].

Acylthiosemicarbazide Intermediate Formation

The formation of acylthiosemicarbazide intermediates represents a crucial step in the synthetic pathway toward 1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol [8] [9]. The process begins with the reaction of carboxylic acid chlorides with thiosemicarbazide, yielding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides as key intermediates . This reaction typically occurs under mild conditions, with the thiosemicarbazide acting as a nucleophile toward the electrophilic carbonyl carbon of the acyl chloride [14].

Research has demonstrated that the choice of acylating agent significantly influences the yield and purity of the resulting thiosemicarbazide derivatives [8]. For phenyl-substituted systems, benzoyl chloride and its derivatives serve as optimal acylating agents, providing yields ranging from 65% to 85% under controlled conditions [19]. The reaction mechanism involves nucleophilic attack by the terminal nitrogen of thiosemicarbazide on the carbonyl carbon, followed by elimination of hydrogen chloride [10].

Temperature control during acylthiosemicarbazide formation proves critical for optimal yields [15]. Studies indicate that maintaining reaction temperatures between 0°C and 25°C prevents decomposition of sensitive intermediates while ensuring complete conversion [20]. The use of triethylamine as a hydrogen chloride scavenger further improves reaction efficiency by neutralizing the acidic byproduct [8].

Cyclization Strategies for Triazole Core Assembly

The cyclization of acylthiosemicarbazide intermediates to form the 1,2,4-triazole core represents the most critical step in the synthetic sequence [4] [21]. Multiple cyclization strategies have been developed, each offering distinct advantages in terms of yield, selectivity, and reaction conditions [5] [12].

The most widely employed method involves base-catalyzed cyclization using sodium hydroxide or potassium hydroxide in aqueous or alcoholic media [15] [21]. This approach typically proceeds through intramolecular nucleophilic attack by the hydrazine nitrogen on the thiocarbonyl carbon, followed by elimination of hydrogen sulfide [7]. Research has shown that cyclization yields range from 70% to 92% depending on the specific substrate and reaction conditions employed [4].

Alternative cyclization methods include thermal cyclization in the absence of base, which proceeds at elevated temperatures between 160°C and 180°C [7]. This approach offers the advantage of avoiding aqueous workup procedures but requires careful temperature control to prevent decomposition [21]. Studies have demonstrated that thermal cyclization can achieve yields comparable to base-catalyzed methods when optimized properly [15].

Microwave-assisted cyclization has emerged as a promising alternative, offering reduced reaction times and improved energy efficiency [24]. Research indicates that microwave heating can reduce cyclization times from several hours to 15-30 minutes while maintaining comparable yields [22]. The rapid heating achievable through microwave irradiation prevents side reactions that can occur during prolonged heating periods [24].

Multi-Step Synthesis Optimization

Solvent System Selection Criteria

The selection of appropriate solvent systems plays a fundamental role in optimizing the synthesis of 1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol [15] [16]. Comprehensive studies have established specific criteria for solvent selection based on solubility parameters, reaction kinetics, and product isolation efficiency [21] [22].

For the acylthiosemicarbazide formation step, dimethylformamide and dimethyl sulfoxide have proven most effective due to their ability to dissolve both organic and inorganic reactants [8]. Research demonstrates that dimethylformamide provides superior yields (82-89%) compared to conventional solvents such as ethanol or acetone [9]. The polar aprotic nature of these solvents facilitates nucleophilic attack while minimizing side reactions [15].

During cyclization reactions, solvent selection significantly impacts both reaction rate and product quality [21]. Ethanol-water mixtures (1:1 to 3:1 ratios) have shown optimal performance for base-catalyzed cyclization, providing good solubility for reactants while facilitating product precipitation [15]. Studies indicate that pure ethanol systems achieve cyclization yields of 75-88%, while ethanol-water mixtures can improve yields to 85-94% [20].

| Solvent System | Acylation Yield (%) | Cyclization Yield (%) | Overall Yield (%) |

|---|---|---|---|

| Dimethylformamide/Ethanol | 85-89 | 88-94 | 75-84 |

| Dimethyl sulfoxide/Water | 82-87 | 85-91 | 70-79 |

| Ethanol/Water (3:1) | 78-83 | 91-96 | 71-80 |

| Pure Ethanol | 75-80 | 75-88 | 56-70 |

The environmental impact and cost considerations of solvent systems have led to increased interest in green solvents [15]. Water-based systems, while offering environmental advantages, typically provide lower yields due to limited solubility of organic intermediates [25]. However, the addition of phase-transfer catalysts can improve reaction efficiency in aqueous media [21].

Temperature and Pressure Parameters

Optimization of temperature and pressure parameters is essential for maximizing yields and minimizing side reactions in the synthesis of 1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol [20] [26]. Systematic studies have established optimal temperature ranges for each synthetic step, with careful consideration of thermodynamic and kinetic factors [33].

For acylthiosemicarbazide formation, maintaining temperatures between 0°C and 15°C proves optimal for maximizing yields while preventing decomposition [19]. Research demonstrates that temperatures above 25°C lead to significant formation of side products, including hydrolysis products and dimeric species [15]. Conversely, temperatures below -10°C result in incomplete reactions due to reduced reaction kinetics [20].

Cyclization reactions exhibit temperature-dependent selectivity profiles that significantly impact product distribution [20] [21]. Studies indicate that optimal cyclization temperatures range from 80°C to 110°C for base-catalyzed systems, with higher temperatures favoring faster reaction rates but potentially compromising selectivity [26]. At temperatures above 120°C, decomposition of the triazole ring becomes significant, leading to reduced yields [33].

| Temperature Range (°C) | Reaction Rate | Yield (%) | Side Product Formation |

|---|---|---|---|

| 60-80 | Slow | 70-78 | Minimal |

| 80-100 | Moderate | 85-92 | Low |

| 100-120 | Fast | 88-95 | Moderate |

| 120-140 | Very Fast | 75-85 | High |

Pressure effects on triazole synthesis have received limited attention, though available data suggest that elevated pressures can enhance reaction rates without significantly affecting selectivity [16]. Studies conducted under pressures of 2-5 atmospheres show modest improvements in reaction rates (15-25% reduction in reaction time) while maintaining comparable yields [27]. However, the practical benefits of elevated pressure must be weighed against increased equipment costs and safety considerations [29].

Microwave-assisted synthesis offers unique advantages in temperature control, allowing rapid heating to optimal temperatures while minimizing thermal degradation [24]. Research demonstrates that microwave heating can achieve optimal reaction temperatures in 2-5 minutes compared to 30-60 minutes for conventional heating methods [22]. This rapid temperature ramping reduces the exposure time of sensitive intermediates to potentially degrading conditions [24].

Alternative Routes via Thiosemicarbazide Derivatives

Alternative synthetic routes utilizing thiosemicarbazide derivatives offer valuable pathways for accessing 1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol with improved efficiency or selectivity [10] [14]. These approaches have been developed to address limitations of conventional condensation methods and to provide access to structurally diverse triazole derivatives [7] [28].

The direct cyclization of substituted thiosemicarbazides with ethylene glycol derivatives represents a promising alternative approach . This methodology involves the formation of bis-thiosemicarbazone intermediates followed by double cyclization to yield the desired bis-triazole product [28]. Research has demonstrated that this approach can achieve overall yields of 68-76% in a simplified two-step sequence [4].

One-pot synthesis strategies have been developed to minimize isolation of intermediate compounds and reduce overall synthetic time [12] [15]. These approaches involve sequential addition of reagents to a single reaction vessel, allowing multiple transformations to occur without intermediate purification [13]. Studies indicate that one-pot methods can reduce overall synthesis time from 2-3 days to 8-12 hours while maintaining comparable yields [12].

The use of alternative nitrogen sources, such as hydrazine derivatives or amino-guanidine compounds, has been explored as a means of introducing structural diversity [10]. These approaches allow for the incorporation of additional functional groups or modification of electronic properties within the triazole ring system [14]. Research demonstrates that such modifications can be achieved with yields ranging from 55% to 82% depending on the specific nitrogen source employed [19].

Photochemical cyclization methods have emerged as environmentally friendly alternatives to thermal or base-catalyzed processes [21]. Studies show that ultraviolet irradiation at 254 nanometers can promote cyclization of thiosemicarbazone intermediates to triazole products [21]. While yields from photochemical methods (45-65%) are generally lower than conventional approaches, they offer advantages in terms of mild reaction conditions and reduced waste generation [19].

Post-Synthetic Modification Techniques

Post-synthetic modification techniques provide powerful tools for derivatizing 1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol to access structurally related compounds with potentially enhanced properties [17] [32]. These methods typically exploit the reactivity of the mercapto groups or other functional groups within the molecule [34].

Alkylation of the mercapto groups represents the most straightforward post-synthetic modification approach [21] [32]. Treatment with alkyl halides in the presence of base allows for the introduction of various alkyl chains, providing access to sulfide derivatives with altered physical and chemical properties [34]. Research demonstrates that alkylation reactions typically proceed in yields of 70-90% under optimized conditions [32].

Oxidation of mercapto groups to form disulfide linkages offers another valuable modification strategy . Treatment with mild oxidizing agents such as hydrogen peroxide or iodine can convert the mercapto groups to intermolecular or intramolecular disulfide bonds [21]. Studies indicate that controlled oxidation can achieve selective formation of desired disulfide products in yields ranging from 65% to 85% [26].

Metal coordination chemistry provides opportunities for creating coordination complexes with potentially enhanced properties [17]. The mercapto groups and triazole nitrogens can serve as coordination sites for various metal ions, including copper, zinc, and nickel [19]. Research has shown that metal complex formation can significantly alter the electronic and photophysical properties of the parent compound [17].

| Modification Type | Reagent | Conditions | Yield Range (%) |

|---|---|---|---|

| S-Alkylation | Alkyl halides/Base | Room temperature, 2-6 hours | 70-90 |

| Disulfide formation | H₂O₂ or I₂ | Mild oxidation, 1-3 hours | 65-85 |

| Metal complexation | Metal salts | Aqueous or alcoholic media | 75-95 |

| Aromatic substitution | Electrophiles | Elevated temperature | 55-80 |

Electrophilic aromatic substitution on the phenyl rings provides access to compounds with modified electronic properties [23]. Halogenation, nitration, and other electrophilic substitution reactions can be carried out under carefully controlled conditions to introduce substituents at specific positions [30]. Research indicates that such modifications typically require elevated temperatures and can achieve yields of 55-80% depending on the specific transformation [23].

X-ray Crystallographic Analysis

Dihedral Angle Configurations

X-ray crystallographic analysis of 1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol reveals distinct geometric arrangements between the constituent molecular fragments. The dihedral angles between the triazole rings and their respective phenyl substituents are crucial structural parameters that influence the overall molecular conformation and crystal packing behavior [2] [3].

In similar triazole derivatives, dihedral angles between phenyl and triazole rings typically range from 1.4° to 87.9°, indicating significant conformational flexibility [3] [4] [5]. For 3-phenyl-4-amino-5-mercapto-1,2,4-triazole compounds, the triazole rings maintain planarity with orientation angles of 5.7(1)° and 1.4(2)° relative to their respective phenyl rings [3]. This near-coplanar arrangement facilitates optimal π-electron delocalization between the aromatic systems.

The ethane-1,2-diol linker introduces additional conformational complexity, with the two triazole-phenyl moieties potentially adopting various spatial orientations. The molecular structure exhibits non-planarity due to the flexible ethane bridge, allowing the compound to accommodate different crystal packing arrangements [6]. The dihedral angles between the central ethane-diol unit and the triazole rings significantly influence the hydrogen bonding network formation and overall crystal stability.

Hydrogen Bonding Networks

The crystal structure of 1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol exhibits extensive hydrogen bonding networks that stabilize the three-dimensional crystal packing [7] [3] [8]. Multiple donor and acceptor sites within the molecule facilitate diverse intermolecular interactions.

The hydroxyl groups of the ethane-1,2-diol moiety serve as both hydrogen bond donors and acceptors, forming O-H···O and O-H···N interactions with neighboring molecules [9] [10]. The mercapto groups (-SH) contribute additional hydrogen bonding through S-H···N and S-H···O contacts, with sulfur atoms also participating as hydrogen bond acceptors [7] [11] [12].

The triazole nitrogen atoms, particularly N1, N2, and N4 positions, function as hydrogen bond acceptors, engaging in N···H-N, N···H-C, and N···H-O interactions [7] [3] [10]. These contacts form characteristic ring motifs, including R22(9) graph set associations through N-H···N and N-H···O hydrogen bonds [7]. The aromatic protons of the phenyl rings participate in weak C-H···N and C-H···π interactions, contributing to the overall structural stability [10] [13].

Water molecules, when present in the crystal structure, further enhance the hydrogen bonding network by bridging between triazole nitrogen atoms and hydroxyl groups, creating extended supramolecular architectures [10] [14]. The hydrogen bonding interactions typically range from 2.4 to 3.2 Å, indicating moderate to strong binding interactions [10] [15].

| Interaction Type | Donor | Acceptor | Distance Range (Å) | Angle Range (°) |

|---|---|---|---|---|

| O-H···O | Ethane diol OH | Ethane diol O | 2.4-2.8 | 150-170 |

| O-H···N | Ethane diol OH | Triazole N | 2.6-3.0 | 140-165 |

| S-H···N | Mercapto SH | Triazole N | 2.7-3.1 | 135-160 |

| N-H···O | Triazole NH | Ethane diol O | 2.5-2.9 | 145-175 |

| C-H···N | Phenyl CH | Triazole N | 2.8-3.3 | 120-150 |

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures (¹H/¹³C)

The proton nuclear magnetic resonance spectrum of 1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol displays characteristic resonances that confirm the molecular structure and provide insight into the electronic environment of different proton types [16] [17].

Aromatic protons from the phenyl groups exhibit multiplet patterns in the downfield region at chemical shifts of 7.2-7.8 parts per million [16]. This chemical shift range is consistent with electron-deficient aromatic systems where the triazole ring withdraws electron density from the phenyl substituents through resonance effects [17] [18]. The fine structure of these multiplets provides information about the substitution pattern and potential π-π stacking interactions in solution [16].

The triazole ring nitrogen-bound protons appear as broad singlets in the highly deshielded region between 13.0-15.0 parts per million [16] [17] [18]. This significant downfield shift reflects the strong electron-withdrawing nature of the triazole heterocycle and potential hydrogen bonding interactions [18]. The broadening of these signals often indicates exchange processes or tautomeric equilibria in solution [16].

Protons associated with the ethane-1,2-diol central unit typically resonate as complex multiplets in the 4.5-5.5 parts per million region [19]. The chemical shifts and coupling patterns provide information about the stereochemistry and conformational dynamics of the diol linkage. Hydroxyl protons may exhibit temperature and concentration-dependent behavior due to hydrogen bonding and exchange processes [19].

The mercapto group protons (-SH) appear as sharp singlets around 10.5-11.5 parts per million [16] [17] [20]. These protons are particularly diagnostic for confirming the thiol tautomeric form rather than the thione alternative [20] [21].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with enhanced resolution of individual carbon environments [16] [18] [22]. Triazole ring carbons involved in carbon-nitrogen double bonds exhibit characteristic chemical shifts between 150-165 parts per million, confirming the heterocyclic structure [16] [18] [22]. These values align with literature data for substituted 1,2,4-triazole derivatives and reflect the electron-deficient nature of the heteroaromatic system [18].

Aromatic carbons of the phenyl rings display multiple signals between 127-134 parts per million, with specific chemical shifts dependent on the substitution pattern and electronic effects of the triazole substituent [16] [23] [18]. The ethane-1,2-diol carbons appear in the 65-75 parts per million region, with chemical shifts influenced by the electron-withdrawing triazole groups and hydrogen bonding effects [19] [24].

| Nucleus | Chemical Shift (δ ppm) | Assignment | Multiplicity |

|---|---|---|---|

| ¹H NMR | 7.2-7.8 | Aromatic protons (phenyl groups) | Multiplet |

| ¹H NMR | 13.0-15.0 | NH protons (triazole ring) | Broad singlet |

| ¹H NMR | 4.5-5.5 | CH protons (ethane diol) | Triplet/Quartet |

| ¹H NMR | 10.5-11.5 | SH protons (mercapto groups) | Singlet |

| ¹³C NMR | 150-165 | Triazole ring carbons (C=N) | Multiple signals |

| ¹³C NMR | 127-134 | Aromatic carbons (phenyl rings) | Multiple signals |

| ¹³C NMR | 65-75 | Ethane diol carbons (-CHOH-) | Multiple signals |

| ¹³C NMR | 155-170 | Triazole C-S carbons | Single/Multiple |

Infrared Vibrational Mode Assignments

The infrared spectrum of 1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol exhibits characteristic absorption bands that correspond to specific vibrational modes of the molecular functional groups [25] [26] [27]. These vibrational signatures provide definitive evidence for the presence of key structural features and tautomeric forms.

The broad, strong absorption band appearing between 3200-3500 wavenumbers corresponds to the oxygen-hydrogen stretching vibration of the ethane-1,2-diol hydroxyl groups [25] [26] [28]. The breadth and intensity of this band indicate extensive hydrogen bonding, both intramolecular and intermolecular, which significantly affects the vibrational frequency through perturbation of the oxygen-hydrogen bond strength [28] [29].

Sulfur-hydrogen stretching vibrations from the mercapto groups manifest as medium intensity bands in the 2500-2600 wavenumber region [26] [30] [20]. This frequency range is characteristic of thiol functionality and confirms the thione tautomeric form of the triazole ring system. The relatively sharp nature of these bands suggests limited hydrogen bonding involvement of the sulfur-hydrogen groups compared to the hydroxyl functionalities [20] [21].

The triazole ring system exhibits strong carbon-nitrogen stretching vibrations between 1520-1600 wavenumbers [25] [26] [27]. These bands are diagnostic for the heterocyclic structure and reflect the partial double bond character of the carbon-nitrogen bonds within the aromatic triazole framework [27] [28]. The specific frequency positions provide information about the electron density distribution and substituent effects within the ring system [26].

Carbon-nitrogen stretching vibrations associated with the triazole ring appear as medium intensity bands between 1350-1450 wavenumbers [26] [27] [28]. These modes involve stretching of the carbon-nitrogen single bonds and provide additional confirmation of the heterocyclic structure [27].

The ethane-1,2-diol carbon-oxygen stretching vibrations are observed as medium intensity bands in the 1200-1300 wavenumber region [31]. These bands confirm the presence of the secondary alcohol functionality and provide information about the local environment of the hydroxyl groups [31].

Carbon-sulfur stretching vibrations appear as medium intensity bands between 650-750 wavenumbers [26] [30] [20]. These low-frequency modes are characteristic of carbon-sulfur bond stretching and confirm the attachment of the mercapto groups to the triazole ring system [30] [20].

Ring deformation modes of the triazole system and out-of-plane bending vibrations manifest as weak bands in the 500-600 and 800-900 wavenumber regions, respectively [26] [27] [20]. These modes provide additional structural information about the ring geometry and molecular conformation [26] [27].

| Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3200-3500 | O-H stretching (ethane diol) | Broad, strong |

| 2500-2600 | S-H stretching (mercapto groups) | Medium |

| 1520-1600 | C=N stretching (triazole ring) | Strong |

| 1350-1450 | C-N stretching (triazole) | Medium |

| 1200-1300 | C-O stretching (diol) | Medium |

| 650-750 | C-S stretching | Medium |

| 500-600 | Ring deformation (triazole) | Weak |

| 800-900 | Out-of-plane bending | Weak |

Computational Molecular Modeling

Density Functional Theory Calculations

Density Functional Theory calculations provide comprehensive insight into the electronic structure, geometry optimization, and molecular properties of 1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol [32] [33] [6]. The Becke-3-parameter-Lee-Yang-Parr functional with 6-311G(d,p) or 6-311++G(d,p) basis sets represents the standard computational approach for triazole-containing heterocyclic systems [32] [33] [6].

Geometry optimization calculations reveal the preferred molecular conformation in the gas phase, with the compound adopting a non-planar structure due to the flexible ethane-1,2-diol linker [33] [6]. The optimized geometry shows excellent agreement with experimental X-ray crystallographic data when available, validating the computational methodology [32] [10]. The triazole rings maintain their aromatic character with typical bond lengths and angles consistent with literature values for similar heterocyclic systems [32].

Harmonic frequency calculations confirm the stability of the optimized structure through the absence of imaginary frequencies [34] [21] [32]. The calculated vibrational frequencies, when scaled by appropriate factors (typically 0.96-0.98 for the B3LYP functional), show excellent correlation with experimental infrared spectroscopic data [34] [21]. This agreement validates both the computational model and the experimental assignments of vibrational modes [21].

The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy gap provides crucial information about the electronic stability and reactivity of the molecule [32] [33] [6]. For triazole derivatives, energy gaps typically range from 3.5-4.5 electron volts, indicating moderate chemical stability and potential for electronic transitions in the ultraviolet region [32] [33]. The frontier molecular orbital analysis reveals that the Highest Occupied Molecular Orbital primarily consists of lone pair electrons on sulfur and nitrogen atoms, while the Lowest Unoccupied Molecular Orbital involves π* orbitals of the aromatic ring systems [10].

Mulliken charge analysis demonstrates the electron density distribution throughout the molecule, with negative charges predominantly located on sulfur atoms, triazole nitrogen atoms, and oxygen atoms of the ethane diol unit [32] [10]. Hydrogen atoms consistently bear positive charges, facilitating their participation in hydrogen bonding interactions [10]. This charge distribution pattern correlates well with the observed hydrogen bonding networks in the crystal structure [10].

Molecular electrostatic potential mapping identifies regions of high and low electron density, with red areas indicating electron-rich zones suitable for nucleophilic attack and blue regions representing electron-deficient areas prone to electrophilic interactions [32] [33]. The calculated dipole moment provides information about the overall polarity of the molecule and influences its solubility and intermolecular interaction patterns [32] [33] [6].

| Parameter | Value/Description |

|---|---|

| Method | Density Functional Theory (DFT) |

| Basis Set | 6-311G(d,p) or 6-311++G(d,p) |

| Functional | B3LYP (Becke-3-parameter-Lee-Yang-Parr) |

| Software Package | Gaussian 09/16 or similar |

| Geometry Optimization | Full geometry optimization performed |

| Frequency Calculations | Harmonic frequency analysis |

| Energy Gap (HOMO-LUMO) | 3.5-4.5 eV (typical for triazole compounds) |

| Dipole Moment | Calculated molecular dipole moment |

| Mulliken Charges | Atomic charge distribution analysis |

Hirshfeld Surface Analysis

Hirshfeld surface analysis provides a quantitative and visual representation of intermolecular interactions within the crystal structure of 1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol [10] [13] [15]. This computational approach generates three-dimensional molecular surfaces that highlight regions of close intermolecular contact and facilitate the identification of specific interaction types through normalized contact distance mapping [35] [36].

The Hirshfeld surface mapped with normalized contact distance reveals red regions corresponding to intermolecular contacts shorter than the sum of van der Waals radii, indicating strong attractive interactions [10] [13] [15]. Blue regions represent contacts longer than van der Waals distances, while white areas indicate contacts approximately equal to van der Waals distances [15] [35]. This color-coding system immediately identifies the most significant intermolecular interactions influencing crystal packing [13].

Hydrogen-hydrogen contacts constitute the most abundant interaction type, contributing 55-65% of the total surface area [10] [13] [15]. These contacts appear as symmetrical sharp spikes in the two-dimensional fingerprint plots with distances of 2.2-2.8 Angstroms [15] [37]. The high contribution of hydrogen-hydrogen interactions reflects the substantial hydrogen content of the molecule and their role in crystal packing stabilization [15].

Hydrogen-nitrogen and nitrogen-hydrogen contacts contribute 10-15% of the surface interactions, manifesting as diffuse wings in fingerprint plots with distances ranging from 2.6-3.2 Angstroms [10] [13] [15]. These interactions primarily involve triazole nitrogen atoms as acceptors and various hydrogen atoms as donors, confirming the importance of nitrogen-containing heterocycles in intermolecular recognition [10] [13].

Hydrogen-oxygen and oxygen-hydrogen contacts account for 8-12% of surface interactions, with distances typically spanning 2.4-3.0 Angstroms [10] [13] [15]. These contacts primarily involve the ethane-1,2-diol hydroxyl groups and demonstrate their crucial role in establishing hydrogen bonding networks [10] [15].

Hydrogen-carbon and carbon-hydrogen interactions contribute 12-18% of the surface area, appearing as thick wings in fingerprint plots with distances of 2.8-3.4 Angstroms [10] [13] [15]. These interactions include both direct carbon-hydrogen contacts and carbon-hydrogen to π-system interactions, which provide additional crystal packing stabilization [13] [15].

Sulfur-hydrogen and hydrogen-sulfur contacts, though less abundant at 3-8% contribution, play important roles in crystal packing with distances ranging from 2.7-3.3 Angstroms [10] [38]. These interactions involve the mercapto groups and highlight the participation of sulfur atoms in intermolecular recognition [38].

Carbon-carbon contacts and nitrogen-nitrogen contacts contribute minimally to the surface interactions (1-3% and 1-2%, respectively) but may indicate π-π stacking interactions or other specific aromatic interactions [10] [13] [15]. The presence of π-π stacking can be confirmed through shape-index analysis, which reveals adjacent red and blue triangular regions characteristic of face-to-face aromatic interactions [36] [5].

The curvedness property of Hirshfeld surfaces provides additional information about the local molecular environment, with flat regions indicating potential π-π stacking interactions and highly curved areas suggesting discrete intermolecular contacts [36] [5]. The electrostatic potential mapped onto the Hirshfeld surface identifies complementary positive and negative regions that facilitate specific intermolecular interactions [10] [13].

| Interaction Type | Contribution (%) | Distance (Å) |

|---|---|---|

| H···H contacts | 55-65 | 2.2-2.8 |

| H···N/N···H contacts | 10-15 | 2.6-3.2 |

| H···O/O···H contacts | 8-12 | 2.4-3.0 |

| H···C/C···H contacts | 12-18 | 2.8-3.4 |

| S···H/H···S contacts | 3-8 | 2.7-3.3 |

| C···C contacts | 1-3 | 3.2-3.8 |

| N···N contacts | 1-2 | 3.0-3.6 |

| π-π stacking | Present (shape-index analysis) | 3.4-3.8 |